molecular formula C6H9BrN2 B1529736 4-bromo-5-ethyl-1-methyl-1H-pyrazole CAS No. 1393728-48-7

4-bromo-5-ethyl-1-methyl-1H-pyrazole

Cat. No. B1529736
CAS RN: 1393728-48-7
M. Wt: 189.05 g/mol
InChI Key: SYBHEVBKMQGBJG-UHFFFAOYSA-N
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Description

“4-bromo-1-methyl-1H-pyrazole” is a halogenated heterocycle . It has the empirical formula C4H5BrN2 and a molecular weight of 161.00 . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “4-bromo-5-ethyl-1-methyl-1H-pyrazole” were not found, pyrazole derivatives can be synthesized through various methods . For instance, “4-bromo-1-methyl-1H-pyrazole” can be prepared from 4-bromo-1-(2-chloroethyl)-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-methyl-1H-pyrazole” consists of a pyrazole ring with a bromine atom at the 4th position and a methyl group at the 1st position .


Chemical Reactions Analysis

“4-bromo-1-methyl-1H-pyrazole” can react with titanium tetrachloride to afford binary adducts . It can also undergo cyanation in the presence of palladium catalysts .


Physical And Chemical Properties Analysis

“4-bromo-1-methyl-1H-pyrazole” is a liquid with a density of 1.558 g/mL at 25 °C and a boiling point of 185-188 °C/760 mmHg . Its refractive index is 1.531 .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives, including “4-bromo-5-ethyl-1-methyl-1H-pyrazole”, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of biological activities and are particularly effective against tuberculosis, fungal infections, and various bacterial strains . The bromo and methyl groups on the pyrazole ring can be modified to enhance these properties, leading to potential new drug candidates.

Agricultural Chemistry: Pesticides and Herbicides

In agriculture, pyrazole compounds are utilized in the synthesis of pesticides and herbicides. Their structural versatility allows for the development of compounds that are selective and potent against specific pests and weeds, minimizing harm to crops and the environment .

Organometallic Chemistry: Catalyst Development

The pyrazole ring in “4-bromo-5-ethyl-1-methyl-1H-pyrazole” can act as a ligand in organometallic complexes. These complexes are often used as catalysts in various chemical reactions, including those that are important for pharmaceutical synthesis and material science .

Coordination Chemistry: Metal Complex Formation

Pyrazole derivatives are known to form stable complexes with metals, which have applications in coordination chemistry. These complexes can be used in the study of magnetic properties, molecular recognition, and as sensors .

Drug Discovery: Pharmacophore Modeling

The pyrazole core is a common pharmacophore in drug discovery. It is a part of many drugs on the market, especially those used for anti-inflammatory and analgesic purposes. The unique structure of “4-bromo-5-ethyl-1-methyl-1H-pyrazole” makes it a valuable scaffold for developing novel therapeutic agents .

Material Science: Electronic Materials

Pyrazole derivatives are also explored in material science for their electronic properties. They can be used in the creation of organic semiconductors, which are essential for the development of flexible electronics and organic light-emitting diodes (OLEDs) .

Safety And Hazards

“4-bromo-1-methyl-1H-pyrazole” is classified as a skin irritant, eye damage inducer, and may cause respiratory irritation . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Pyrazole derivatives, including “4-bromo-1-methyl-1H-pyrazole”, have potential applications in the synthesis of various pharmaceutical and biologically active compounds . Their unique chemical properties make them valuable targets for future research .

properties

IUPAC Name

4-bromo-5-ethyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-6-5(7)4-8-9(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBHEVBKMQGBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-ethyl-1-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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